3-Methylpyrrolidin-3-amine

Descripción general

Descripción

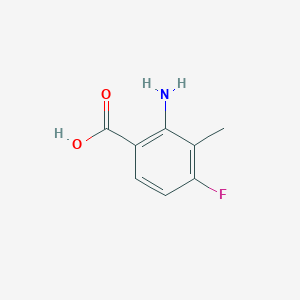

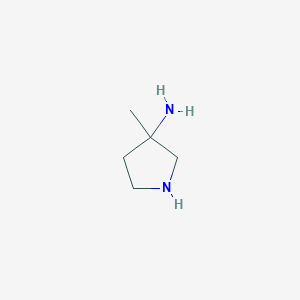

3-Methylpyrrolidin-3-amine is a chemical compound with the molecular formula C5H12N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is characterized by a pyrrolidine ring with a methyl group and an amine group attached to the third carbon .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-Methylpyrrolidin-3-amine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one method involves the N-heterocyclization of primary amines with diols .Molecular Structure Analysis

The molecular structure of 3-Methylpyrrolidin-3-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The third carbon of the ring is substituted with a methyl group and an amine group .Chemical Reactions Analysis

Pyrrolidine derivatives, including 3-Methylpyrrolidin-3-amine, are known to participate in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylpyrrolidin-3-amine include a molecular weight of 173.08 . The compound is a powder at room temperature . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are also provided .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Development

3-Methylpyrrolidin-3-amine: serves as a versatile scaffold in medicinal chemistry due to its pyrrolidine ring. This saturated five-membered ring structure is widely utilized to create novel biologically active compounds. Its non-planarity, known as “pseudorotation,” and the presence of stereogenic carbons allow for diverse stereochemistry, which is crucial in the binding of drug candidates to enantioselective proteins .

Synthesis of Bioactive Molecules

The compound is instrumental in synthesizing bioactive molecules with target selectivity. The pyrrolidine ring and its derivatives, such as pyrrolizines and prolinol, have been reported in literature for their role in the synthesis of compounds with varied biological activities .

Green Chemistry: Microwave-Assisted Organic Synthesis (MAOS)

3-Methylpyrrolidin-3-amine: can be synthesized using MAOS, which is a technique that enhances synthetic efficiency. This method aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .

Biological Properties: Antimicrobial and Anticancer Activities

Pyrrolidinone derivatives, closely related to 3-Methylpyrrolidin-3-amine , exhibit significant biological activities. They are used as promising scaffolds for designing powerful bioactive agents with antimicrobial and anticancer properties .

Anti-inflammatory and Antidepressant Effects

The compound’s derivatives also show potential in treating inflammation and depression. The structural diversity provided by the pyrrolidine ring is key to developing pharmaceutical agents with these effects .

Enzyme Inhibition: Discovery of Novel Inhibitors

Research has identified pyrrolidine derivatives as novel inhibitors for various enzymes. These inhibitors can be crucial in the development of new therapeutic drugs for diseases where enzyme regulation plays a significant role .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been found to inhibit various targets such as penicillin binding proteins (pbps) in pseudomonas aeruginosa . PBPs are crucial for bacterial cell wall synthesis, and their inhibition can lead to bacterial cell death .

Mode of Action

Pyrrolidine derivatives have been known to interact with their targets, leading to changes in the target’s function . For instance, pyrrolidine-2,3-diones have been found to inhibit PBPs, thereby disrupting bacterial cell wall synthesis .

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These activities suggest that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives have been discussed, indicating that these compounds can be designed to have optimal logp and hydrogen-bond donor properties for better bioavailability .

Result of Action

Pyrrolidine derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These activities suggest that these compounds may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents and the stereochemistry of the pyrrolidine ring .

Propiedades

IUPAC Name |

3-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(6)2-3-7-4-5/h7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOWOSXVPSBDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575412 | |

| Record name | 3-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105675-13-6 | |

| Record name | 3-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.